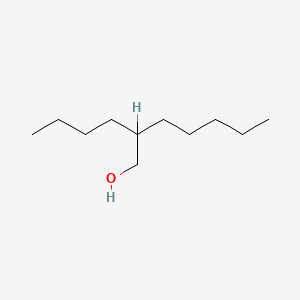
Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride
説明
Picolinic acid derivatives have been the subject of various studies due to their interesting chemical properties and potential applications. The research has explored different aspects of these compounds, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of picolinic acid derivatives has been achieved through various methods. For instance, the synthesis of 5-haloalkyl or 5-branched alkyl picolinic acids, which are known as dopamine β-hydroxylase inhibitors, involves reacting 2-methyl-5-ethynyl pyridine with alkyl dihalide followed by hydrogenation. This method also includes the conversion of 2-methylpyridine-5-aldehyde with isoalkylidene phosphorane and subsequent hydrogenation to yield 2-methyl-5-isoalkyl pyridines, which are then oxidized to the corresponding picolinic acids . Additionally, picolinic acids have been synthesized from 2-aminophenols using 2-aminophenol 1,6-dioxygenase, which catalyzes ring cleavage and spontaneous conversion to picolinic acids .
Molecular Structure Analysis
X-ray crystallography has been utilized to determine the molecular structure of picolinic acid derivatives. For example, unconventional crystallographic features were observed in the structures of picolinic acid and its trifluoroacetate salt, as well as pyridoxal hydrochloride derivatives. The Fourier differences map was crucial in visualizing electron densities and locating hydrogen atoms between carboxylate moieties, phenolic oxygen atoms, or pyridinic nitrogen atoms . Another study synthesized a novel complex, (2-amino-5-picolinium) tetrachlorocobaltate(II), and characterized its crystal structure, revealing an alternation of inorganic and organic layers in the crystal .
Chemical Reactions Analysis
The chemical reactions involving picolinic acid derivatives have been explored through various analytical techniques. Solid-state NMR methods have been used to characterize the bulk chemical composition of single crystals of 2-pyridinecarboxylic acid and to resolve signals corresponding to different protons in the molecules . Infrared spectroscopy has confirmed the existence of functional groups in the synthesized materials and provided more information about their chemical composition .
Physical and Chemical Properties Analysis
The physical and chemical properties of picolinic acid derivatives have been investigated through different approaches. The thermal stability of the synthesized compounds has been examined using DTA/TG analyses, as seen in the study of the tetrachlorocobaltate(II) salt with 2-amino-5-picolinium . Mass spectrometry has been employed to determine the structural properties of fatty acids by synthesizing picolinyl esters, which produce abundant diagnostic ions that help in the structural determination of various types of fatty acids .
科学的研究の応用
Picolinic Acid Catabolism in Alcaligenes faecalis JQ135
Picolinic acid, a natural toxic pyridine derived from l-tryptophan metabolism, is degraded and utilized by microorganisms such as Alcaligenes faecalis JQ135. The study revealed the catabolic pathway of picolinic acid, identifying an intermediate, 3,6-dihydroxypicolinic acid, and characterizing a novel decarboxylase, PicC. This enzyme specifically catalyzes the decarboxylation of 3,6-dihydroxypicolinic acid into 2,5-dihydroxypyridine, providing insights into the microbial metabolism of picolinic acid at the molecular level (Qiu et al., 2018).
Novel pic Gene Cluster in Alcaligenes faecalis JQ135
The pic gene cluster, responsible for the complete degradation of picolinic acid, was identified in Alcaligenes faecalis JQ135. The study outlined the degradation pathway, involving initial hydroxylation of picolinic acid to 6-hydroxypicolinic acid, followed by a series of reactions leading to the final product, fumaric acid. This discovery provides a new perspective on the catabolic mechanisms of picolinic acid in bacteria and highlights the widespread distribution of homologous pic gene clusters in various bacterial classes (Qiu et al., 2019).
Picolinic Acid in Industrial Applications
Picolinic Acids Synthesis from 2-Aminophenols
A convenient strategy for synthesizing substituted picolinic acids from corresponding aminophenols has been developed, utilizing 2-aminophenol 1,6-dioxygenase. This method provides yields greater than 90% and offers a promising approach for the industrial synthesis of substituted picolinic acids (He & Spain, 2000).
Reactive Extraction of Picolinic Acid
The study focused on the reactive extraction of picolinic acid from dilute aqueous solutions, often used in the synthesis of pharmaceuticals, herbicides, and nutritional supplements. The equilibrium study highlighted the importance of selecting appropriate extractant-diluent systems to optimize the distribution of picolinic acid with minimal toxicity (Datta & Kumar, 2014).
Chemical Studies and Synthesis Involving Picolinic Acid
Hydrogen-Bonded Synthons in Picoline-Chloranilic Acid Complexes
Molecular complexes formed between picoline and chloranilic acid were studied, revealing predictable hydrogen-bonded supramolecular units. The study contributes to understanding the variation in hydrogen bond bifurcation and its impact on the properties of the resulting complexes (Adam et al., 2010).
Synthesis of 4-(4-Aminophenoxy)-N-propylpicolinamide
The compound 4-(4-aminophenoxy)-N-propylpicolinamide, a crucial intermediate for synthesizing biologically active compounds, was synthesized from picolinic acid through three simple steps. The study optimized the synthesis method, achieving a total yield of 80% and underscoring the potential of this compound in producing small molecule inhibitors (Xiong et al., 2018).
作用機序
Target of Action
The primary target of 5-(4-Aminophenoxy)picolinic acid dihydrochloride, also known as Picoplatin, is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs , changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs is crucial for its antiviral and immunomodulatory activities .
Biochemical Pathways
It is known that the compound inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Result of Action
The compound exhibits broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza A virus (IAV), flaviviruses, herpes simplex virus, and parainfluenza virus . It has also shown promising results in pre-clinical animal models against SARS-CoV-2 and IAV .
特性
IUPAC Name |
5-(4-aminophenoxy)pyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3.2ClH/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10;;/h1-7H,13H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTFVJJXAVCDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CN=C(C=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222445 | |
| Record name | Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72133-30-3 | |
| Record name | Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



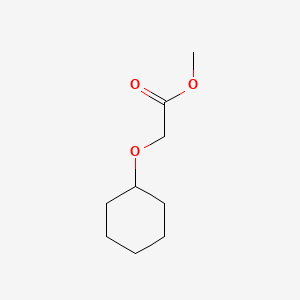
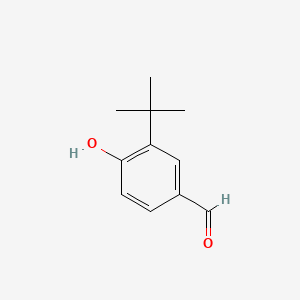
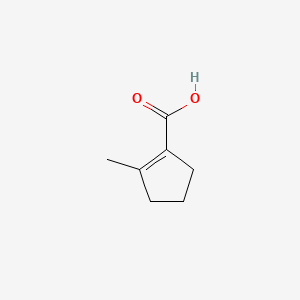
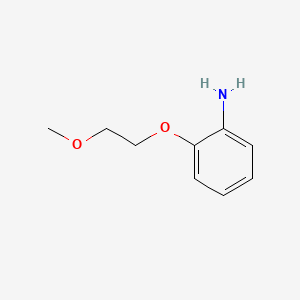

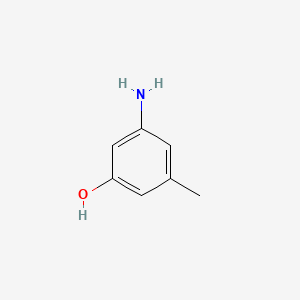
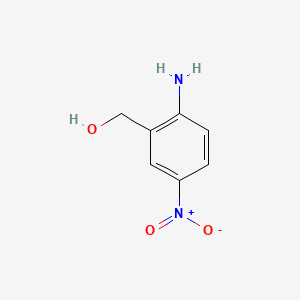

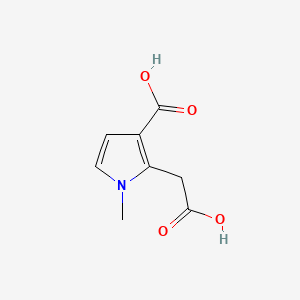
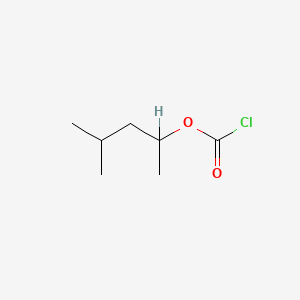
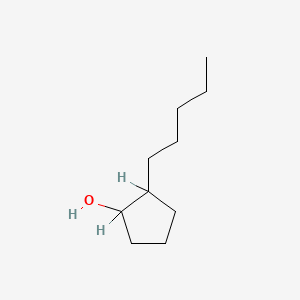
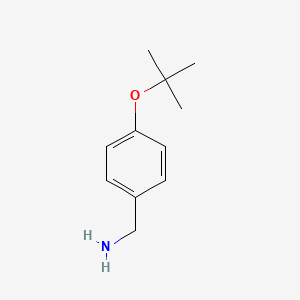
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)
